molecular formula C18H18N2O3 B2640003 N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-methoxyacetamide CAS No. 1334012-15-5

N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-methoxyacetamide

Cat. No.: B2640003
CAS No.: 1334012-15-5
M. Wt: 310.353
InChI Key: RTRFZTFENLONNY-UHFFFAOYSA-N
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Description

N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide is a chemical compound with a complex structure that includes a benzyloxy group, a cyano group, and a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide typically involves the reaction of 4-(benzyloxy)benzaldehyde with cyanoacetic acid in the presence of a base, followed by the addition of methoxyacetyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide can undergo several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methoxyacetamide group under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano group can act as an electrophile, while the methoxyacetamide group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Lacks the cyano and benzyloxy groups, making it less reactive.

    N-(4-benzyloxyphenyl)acetamide: Lacks the cyano group, reducing its electrophilic properties.

    N-(4-cyanophenyl)acetamide:

Uniqueness

N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide is unique due to the presence of all three functional groups (benzyloxy, cyano, and methoxyacetamide), which confer a combination of reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

N-[cyano-(4-phenylmethoxyphenyl)methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-13-18(21)20-17(11-19)15-7-9-16(10-8-15)23-12-14-5-3-2-4-6-14/h2-10,17H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRFZTFENLONNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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